molecular formula C10H12BrNO B1339247 2-Bromo-N-(2-methylbenzyl)acetamide CAS No. 1226029-96-4

2-Bromo-N-(2-methylbenzyl)acetamide

Cat. No. B1339247
M. Wt: 242.11 g/mol
InChI Key: NEIWMHSQPSGADK-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-methylbenzyl)acetamide, also known as 2-Bromo-N-methylbenzylacetamide, is a versatile compound widely used in the synthesis of several different compounds. It is a brominated derivative of acetamide and can be used in a variety of applications, including pharmaceuticals, agrochemicals, and polymers. It is a key intermediate in the synthesis of many different compounds, including amides, esters, and amines, and it is used in the synthesis of many different polymers, including polyurethanes, polyesters, and polyolefins.

Mechanism Of Action

The mechanism of action of 2-Bromo-N-(2-methylbenzyl)acetamide is not fully understood. However, it is believed to involve the reaction of the bromine with the acetamide to form the brominated acetamide, which then undergoes a substitution reaction with a nucleophile to form the desired product.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Bromo-N-(2-methylbenzyl)acetamide are not well understood. However, it is believed that it may have some effect on the activity of enzymes and other proteins, as well as on the production of various hormones and other chemicals.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Bromo-N-(2-methylbenzyl)acetamide in lab experiments include its high yield in the synthesis of various compounds, its low cost, and its availability. Additionally, it is relatively easy to use and is relatively safe to handle. The main limitation of using 2-Bromo-N-(2-methylbenzyl)acetamide in lab experiments is that it is a brominated compound, which can be hazardous if not handled properly.

Future Directions

For the use of 2-Bromo-N-(2-methylbenzyl)acetamide include the development of new synthesis methods, the development of new applications for the compound, and the exploration of its biochemical and physiological effects. Additionally, further research into the safety and toxicity of the compound should be undertaken. Finally, further research should be conducted into the development of new polymers and other compounds that can be synthesized using the compound.

Scientific Research Applications

2-Bromo-N-(2-methylbenzyl)acetamide has been widely used in scientific research applications. It has been used in the synthesis of various polymers and is an important intermediate in the synthesis of many different compounds. It has also been used in the synthesis of amides, esters, and amines, and it is used in the synthesis of many different polymers, including polyurethanes, polyesters, and polyolefins. Additionally, it has been used in the synthesis of a variety of drugs and agrochemicals.

properties

IUPAC Name

2-bromo-N-[(2-methylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-8-4-2-3-5-9(8)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIWMHSQPSGADK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569881
Record name 2-Bromo-N-[(2-methylphenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-(2-methylbenzyl)acetamide

CAS RN

1226029-96-4
Record name 2-Bromo-N-[(2-methylphenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Jogula, VS Krishna, N Meda, V Balraju, D Sriram - Bioorganic Chemistry, 2020 - Elsevier
In the present study, we attempted to develop a novel class of compounds active against Pseudomonas aeruginosa (Pa) by exploring the pharmaceutically well exploited enzyme targets…
Number of citations: 7 www.sciencedirect.com
Y Yi, J Zhang, J Zuo, M Zhang, S Yang, Z Huang… - European Journal of …, 2023 - Elsevier
A series of pyridinium cation-substituted pleuromutilin analogues were designed, synthesized and evaluated for their antibacterial activities in vitro and in vivo. Most derivatives showed …
Number of citations: 3 www.sciencedirect.com

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